REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([OH:13])=[O:12].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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COC1=C(C=CC=C1)CCC(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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250 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
|
volatiles removed by rotary evaporation
|
Type
|
ADDITION
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Details
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The residue is diluted with 250 mL dichloromethane
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Type
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WASH
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Details
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washed with 200 mL water, 200 mL sat. NaHCO3, and 200 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
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The resulting organic layer is dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)CCC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |